molecular formula C4H4Cl2N4 B1580688 5,6-Dichloropyrimidine-2,4-diamine CAS No. 89033-89-6

5,6-Dichloropyrimidine-2,4-diamine

Cat. No.: B1580688
CAS No.: 89033-89-6
M. Wt: 179 g/mol
InChI Key: LQNTZVJAJKGYMB-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C4H4Cl2N4 and its molecular weight is 179 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amination Reactions

5,6-Dichloropyrimidine-2,4-diamine is used in various amination reactions. Kobelev et al. (2010) explored the amination of dichloropyrimidines with polyamines, revealing the formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives and other complex structures (Kobelev, Averin, Buryak, & Beletskaya, 2010). A similar study by Averin, Ulanovskaya, and Beletskaya (2008) highlighted the versatility of this compound in producing a range of aminated products under different conditions (Averin, Ulanovskaya, & Beletskaya, 2008).

Antiviral and Anti-HIV Activities

The compound's derivatives have shown potential in antiviral applications. For instance, Hocková et al. (2003) synthesized derivatives that inhibited retrovirus replication in cell culture, indicating potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Similarly, Vince and Hua (1990) reported the synthesis of carbocyclic nucleosides from 2-amino-4,6-dichloropyrimidine, which demonstrated significant anti-HIV activity (Vince & Hua, 1990).

Anti-Malarial and Anti-Tumor Potential

The compound has been investigated for its anti-malarial and anti-tumor properties. Seanego et al. (2020) found that derivatives of pyrimidine-2,4-diamines showed promising antiplasmodial activity against malaria (Seanego, Klein, Jansen van Vuuren, Zyl, & Rousseau, 2020). Grivsky et al. (1980) synthesized a derivative with potent inhibitory effects on mammalian dihydrofolate reductase, indicating potential antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Polymer and Materials Science

In the field of polymer and materials science, the compound's derivatives have been applied. Wang et al. (2008) synthesized a diamine monomer containing heterocyclic pyridine for the preparation of novel polyimides, demonstrating high thermal stability and mechanical properties (Wang, Liou, Liaw, & Huang, 2008). Mehdipour‐Ataei and Amirshaghaghi (2004) reacted 5-amino-1-naphthol with 2,6-dichloropyridine to create poly(amide–imide)s, which were characterized for their physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Novel Syntheses and Chemical Interactions

This compound is pivotal in novel chemical syntheses and interactions. Zinchenko et al. (2017) utilized it for preparing new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, showcasing its utility in generating complex heterocyclic structures (Zinchenko, Muzychka, Biletskii, & Smolii, 2017). Opitz et al. (2015) reported an improved route to synthesize 4,6-dichloropyrimidines, demonstrating its application in 'green' chemistry (Opitz, Sulger, Daltrozzo, & Koch, 2015).

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

It is known that the compound undergoes aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Biochemical Pathways

Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may affect pathways related to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Result of Action

Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Biochemical Analysis

Biochemical Properties

5,6-Dichloropyrimidine-2,4-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of phosphatidylinositol 3-kinase. This enzyme is crucial in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. By inhibiting phosphatidylinositol 3-kinase, this compound can modulate these processes, making it a valuable tool in studying cellular signaling pathways and developing therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving phosphatidylinositol 3-kinase. This modulation can lead to changes in gene expression and cellular metabolism, affecting cell growth, proliferation, and survival. The compound’s ability to inhibit phosphatidylinositol 3-kinase makes it a potential candidate for cancer research, as this pathway is often dysregulated in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinase. This inhibition occurs via binding interactions with the enzyme, preventing its activation and subsequent signaling. The compound’s structure allows it to fit into the active site of phosphatidylinositol 3-kinase, blocking its activity and leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by phosphatidylinositol 3-kinase signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of phosphatidylinositol 3-kinase, resulting in prolonged effects on cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphatidylinositol 3-kinase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve significant inhibition of phosphatidylinositol 3-kinase .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a phosphatidylinositol 3-kinase inhibitor. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. By inhibiting phosphatidylinositol 3-kinase, this compound can alter the balance of metabolites and influence cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on phosphatidylinositol 3-kinase. The distribution of this compound within tissues is crucial for its efficacy, as it must reach sufficient concentrations at target sites to be effective .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with phosphatidylinositol 3-kinase. Targeting signals and post-translational modifications may play a role in directing this compound to these locations, ensuring its effective inhibition of the enzyme and subsequent modulation of cellular processes .

Properties

IUPAC Name

5,6-dichloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNTZVJAJKGYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323206
Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-89-6
Record name 5,6-Dichloro-2,4-pyrimidinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 g of N-chlorosuccinimide are added in portions at 23° C. to a solution of 45 g of 2,4-diamino-6-chloropyrimidine in methanol (1030 ml). On completion of addition, the reaction mixture is stirred at room temperature for 3 hours. The methanol is evaporated under reduced pressure and the crude product obtained is taken up under reflux in 850 ml of water for 1 hour. After filtering, the crude product is recrystallized two times from an EtOH:H2O (80:20) mixture to give 44.5 g of 2,4-diamino-5,6-dichloropyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
solvent
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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